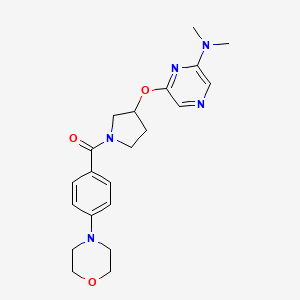
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone is a chemical compound that has gained interest in recent years due to its significant biological properties1. It is also known as DPM and is a potent inhibitor of phosphoinositide 3-kinase (PI3K)δ with promising pharmaceutical applications2.
Synthesis Analysis
While I couldn’t find specific information on the synthesis of this exact compound, similar compounds have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra3.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Specific information on the chemical reactions of this compound was not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, solubility, etc. The molecular weight of this compound is 302.3342. Other specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis and Crystallography
The study of unsymmetrical tetrazine derivatives, such as those synthesized from dimethyl-pyrazolyl and tetrazine, offers insights into the complex synthetic pathways that could be applicable to the synthesis of the compound . These derivatives showcase the potential for developing novel organic compounds with unique structural and chemical properties, relevant for materials science and pharmaceutical research (Xu, Yang, Jiang, & Ke, 2012).
Antimicrobial and Antimycobacterial Activity
Compounds with structures similar to the discussed molecule have been synthesized and evaluated for their antimicrobial and antimycobacterial activities. For instance, nicotinic acid hydrazide derivatives have shown promise in this area, suggesting that modifications of the core structure, as seen in the compound of interest, could yield potent antimicrobial agents (R.V.Sidhaye, A.E.Dhanawade, K.Manasa, & G.Aishwarya, 2011).
Heterocyclic Chemistry and Biological Activities
The research into morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline derivatives showcases the potential for the compound to serve in the development of new drugs or materials with unique biological activities. These studies involve the synthesis of novel heterocyclic compounds that could provide the basis for further exploration in drug discovery and development (Zaki, El-Dean, & Radwan, 2014).
Molecular Interaction and Drug Design
Investigations into the molecular interactions of cannabinoid receptor antagonists, such as SR141716A, with their targets provide a framework for understanding how modifications to molecular structures can affect biological activity. This research is crucial for drug design, suggesting that structural analogs of the discussed compound could be explored for their potential interactions with biological targets (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).
Safety And Hazards
The safety and hazards associated with a compound depend on its toxicity, flammability, reactivity, etc. Specific information on the safety and hazards of this compound was not found in the search results.
Future Directions
The future directions for research on this compound could include further studies on its mechanism of action, potential therapeutic applications, and methods of synthesis. However, specific future directions were not found in the search results.
Please note that this is a general analysis based on the limited information available. For a comprehensive analysis, more specific information would be needed. It’s always recommended to refer to scientific literature or consult with a chemistry professional for detailed information.
properties
IUPAC Name |
[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-24(2)19-13-22-14-20(23-19)29-18-7-8-26(15-18)21(27)16-3-5-17(6-4-16)25-9-11-28-12-10-25/h3-6,13-14,18H,7-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMYRWHOFPLCHOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((6-(Dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2442360.png)
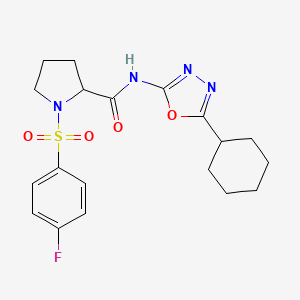
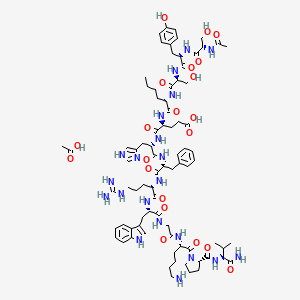
![3-[5-(aminosulfonyl)-1-ethyl-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B2442364.png)

![2-Methyl-5-(morpholino(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2442368.png)
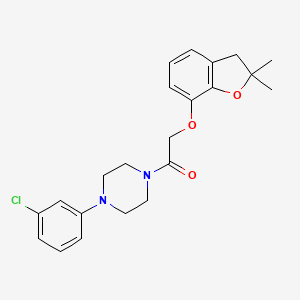
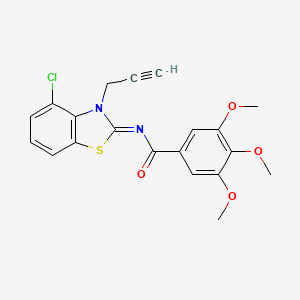
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2442373.png)
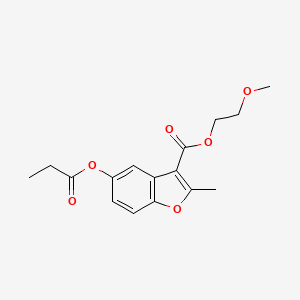
![3-(3,4-dimethoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2442377.png)
![3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2442378.png)
![1-(2,4-Dimethoxyphenyl)-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2442380.png)
![2,4-dimethyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide](/img/structure/B2442382.png)